Oxadiargyl

描述

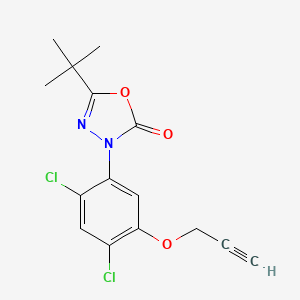

Structure

3D Structure

属性

IUPAC Name |

5-tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O3/c1-5-6-21-12-8-11(9(16)7-10(12)17)19-14(20)22-13(18-19)15(2,3)4/h1,7-8H,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOODWOZJVJKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)O1)C2=CC(=C(C=C2Cl)Cl)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058085 | |

| Record name | Oxadiargyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39807-15-3 | |

| Record name | Oxadiargyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39807-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxadiargyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039807153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxadiargyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2,4-dichloro-5-(2-propynyloxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXADIARGYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F33159G4WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxadiargyl on Protoporphyrinogen Oxidase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxadiargyl is a potent herbicide belonging to the oxadiazole chemical class that functions as a selective, pre-emergent, and early post-emergent agent for weed control in various agricultural settings.[1] Its herbicidal activity stems from the specific inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of a phototoxic intermediate, protoporphyrin IX, which, in the presence of light, induces rapid cellular damage and ultimately, plant death. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action on PPO, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

The primary target of this compound is protoporphyrinogen oxidase (PPO; EC 1.3.3.4), a flavin-dependent enzyme located in the chloroplasts of plant cells.[1] PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX), a crucial step in the biosynthesis of both chlorophylls and hemes.

This compound acts as an inhibitor of PPO, effectively blocking this conversion.[1] This inhibition leads to the accumulation of Protogen IX within the chloroplast. The excess Protogen IX is then translocated to the cytoplasm, where it is non-enzymatically oxidized to Proto IX.

In the presence of light, Proto IX acts as a powerful photosensitizer. It absorbs light energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). This singlet oxygen and other reactive oxygen species (ROS) initiate a cascade of lipid peroxidation events, leading to the rapid degradation of cellular membranes, including the plasma membrane and tonoplast. The loss of membrane integrity results in cellular leakage, desiccation, and ultimately, cell death, manifesting as necrotic lesions on the plant tissue.

Quantitative Data Presentation

The inhibitory potency of this compound and other PPO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and their inhibition constant (Kᵢ). While specific kinetic data for this compound on a wide range of plant PPOs is not extensively available in publicly accessible literature, the following tables provide relevant quantitative data for context and comparison.

Table 1: Inhibitory Activity of this compound and Related Compounds on Protoporphyrinogen Oxidase

| Compound | Chemical Class | Target Enzyme | Parameter | Value |

| This compound | Oxadiazole | Human PPO | IC₅₀ | >100,000 nM[2] |

| Oxadiazon | Oxadiazole | Human PPO | IC₅₀ | ~50,000 nM |

| Flumiclorac-pentyl | N-phenylphthalimide | Nicotiana tabacum PPO | Kᵢ | 46.02 nM[3] |

| Compound B11 (Oxadiazole derivative) | Tetrahydrophthalimide | Nicotiana tabacum PPO | Kᵢ | 9.05 nM |

| Compound B20 (Oxadiazole derivative) | Tetrahydrophthalimide | Nicotiana tabacum PPO | Kᵢ | 10.23 nM |

Table 2: Herbicidal Efficacy of this compound on Various Weed Species

| Weed Species | Application Rate (g a.i./ha) | Weed Control Rating (EWRS Scale*) |

| Amaranthus powellii | 400 | 2.7 |

| Chenopodium album | 400 | 2.1 |

| Solanum nigrum | 400 | 2.4 |

| Echinochloa crus-galli | 400 | Not specified |

| Eleusine indica | 400 | 1.3 |

*EWRS (European Weed Research Society) scale: 1 = complete weed control, 9 = no effect.

Experimental Protocols

Fluorometric Assay for Protoporphyrinogen Oxidase Inhibition

This protocol describes a sensitive method for determining the inhibitory activity of compounds like this compound on plant PPO.

4.1.1 Materials and Reagents

-

Plant Material: Young, healthy leaves from a susceptible plant species (e.g., spinach, tobacco).

-

Enzyme Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 5% (v/v) glycerol, 1% (w/v) PVPP.

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 0.1% (v/v) Tween-20.

-

Substrate (Protoporphyrinogen IX): Freshly prepared by reduction of Protoporphyrin IX with sodium amalgam.

-

Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO) to a high concentration.

-

96-well black microplates.

-

Fluorescence microplate reader.

4.1.2 Enzyme Extraction

-

Harvest fresh plant leaves and wash them with deionized water.

-

Homogenize the leaves in ice-cold extraction buffer using a mortar and pestle or a blender.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

4.1.3 Substrate Preparation

-

Dissolve Protoporphyrin IX in a small volume of 0.1 M KOH.

-

Dilute with assay buffer and add a small amount of sodium amalgam.

-

Gently stir the solution on ice and in the dark until the characteristic pink color of Protoporphyrin IX disappears, indicating its reduction to Protoporphyrinogen IX.

-

Neutralize the solution to pH 7.5 with dilute HCl. Keep the Protoporphyrinogen IX solution on ice and protected from light.

4.1.4 Inhibition Assay

-

In the wells of a 96-well black microplate, add the following:

-

Assay Buffer

-

Crude enzyme extract (a predetermined optimal amount)

-

Varying concentrations of this compound (or solvent control)

-

-

Pre-incubate the plate at 30°C for 10 minutes in the dark.

-

Initiate the reaction by adding the freshly prepared Protoporphyrinogen IX substrate to each well.

-

Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time (e.g., for 30 minutes) at an excitation wavelength of ~405 nm and an emission wavelength of ~635 nm.

4.1.5 Data Analysis

-

Calculate the rate of reaction (fluorescence units per minute) for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the PPO activity.

-

For kinetic analysis (to determine Kᵢ and the mode of inhibition), the assay should be performed with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using Lineweaver-Burk or other kinetic plots.

Mandatory Visualizations

Signaling Pathway of this compound Action

References

An In-depth Technical Guide to the Synthesis of Oxadiargyl Herbicide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for the herbicide oxadiargyl. It includes detailed experimental protocols derived from key literature, a summary of quantitative data in tabular format for easy comparison, and visualizations of the synthetic routes to facilitate understanding.

Introduction to this compound

This compound is a pre-emergence herbicide belonging to the oxadiazolone class. It is effective for the control of a wide range of annual grasses and broad-leaved weeds in various crops, including rice, sunflowers, and potatoes. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway in plants. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light, causes rapid cell membrane disruption and weed death. The chemical structure of this compound is 5-tert-butyl-3-[2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one.

General Synthesis of the 1,3,4-Oxadiazol-2(3H)-one Core

The 1,3,4-oxadiazol-2(3H)-one ring is the central scaffold of this compound. Several general methods for the synthesis of this heterocyclic system have been reported in the literature. A common and effective approach involves the reaction of hydrazides with a carbonyl source, followed by cyclization.

One prevalent method is the reaction of a substituted hydrazine with phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) to form a carbazate, which is then cyclized. Another approach involves the oxidative cyclization of N-acylhydrazones.[1] Dehydrating agents such as phosphorus oxychloride are also frequently used to facilitate the cyclization of diacylhydrazine precursors.[2] A more recent development involves a one-pot synthesis using carbon dioxide as a C1 synthon, reacting with hydrazines and aldehydes.[3]

Primary Synthesis Pathways for this compound

Two main synthetic routes for this compound are prominently described in the literature, particularly in patents from agrochemical companies. The first is a multi-step process starting from 2,4-dichlorophenol, while the second, more recent pathway, utilizes a key intermediate, 5-tert-butyl-3-(2,4-dichloro-5-hydroxyphenyl)-1,3,4-oxadiazol-2(3H)-one, often referred to as "oxadiazon phenol."

Pathway 1: Multi-Step Synthesis from 2,4-Dichlorophenol

This pathway involves the sequential construction of the molecule, starting with the functionalization of the phenyl ring, followed by the formation of the oxadiazolone ring. While this route is longer, it builds the molecule from basic starting materials.

The key steps in this process are:

-

Nitration of 2,4-dichlorophenol to introduce a nitro group.

-

Etherification of the phenolic hydroxyl group.

-

Reduction of the nitro group to an amine.

-

Diazotization of the resulting aniline derivative.

-

Acylation of the diazo compound.

-

Cyclization to form the 1,3,4-oxadiazol-2(3H)-one ring.[4]

This process is complex, involving numerous steps and leading to a lower overall yield and significant waste generation.[4]

Caption: Multi-step synthesis of this compound from 2,4-Dichlorophenol.

Pathway 2: Synthesis via Oxadiazon Phenol Intermediate

A more efficient and industrially preferred method involves the synthesis of a key intermediate, 5-tert-butyl-3-(2,4-dichloro-5-hydroxyphenyl)-1,3,4-oxadiazol-2(3H)-one. This intermediate is then alkylated in the final step to yield this compound. This intermediate can be prepared by the hydrolysis of the related herbicide, oxadiazon.

The final step of this pathway is the propargylation of the phenolic hydroxyl group.

References

- 1. mdpi.com [mdpi.com]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1,3,4-oxadiazol-2(3H)-one synthesis [organic-chemistry.org]

The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of Oxadiargyl Analogs

For Researchers, Scientists, and Drug Development Professionals

Oxadiargyl, a potent protoporphyrinogen oxidase (PPO) inhibitor, serves as a crucial scaffold in the development of modern herbicides. Its unique 1,3,4-oxadiazol-2(3H)-one core has been the subject of extensive research, leading to the generation of numerous analogs with modulated herbicidal activity and crop selectivity. This technical guide delves into the intricate relationship between the chemical structure of this compound analogs and their biological function, offering a comprehensive overview of key structural modifications, quantitative activity data, and the experimental methodologies used in their evaluation.

The Core Scaffold and its Mechanism of Action

This compound exerts its herbicidal effects by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of both chlorophyll in plants and heme in animals. PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of this enzyme leads to an accumulation of protoporphyrinogen IX, which then leaks from the chloroplast. In the cytoplasm, a non-enzymatic oxidation to protoporphyrin IX occurs. This misplaced protoporphyrin IX, in the presence of light and oxygen, generates highly reactive singlet oxygen species. These reactive oxygen species cause rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes and ultimately, cell death.[1][2][3]

Below is a diagram illustrating the signaling pathway of PPO inhibition by this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The herbicidal potency of this compound analogs is highly dependent on the nature and position of substituents on the phenyl ring and modifications to the oxadiazole core. The following tables summarize quantitative data from key studies, illustrating these relationships.

Modifications on the Phenyl Ring

The phenyl ring of this compound offers a prime location for structural modification to enhance herbicidal activity. Introduction of various substituents can influence the molecule's binding affinity to the PPO enzyme.

Table 1: SAR of Benzothiazole Analogs of this compound as PPO Inhibitors [4][5]

| Compound ID | R Group | X | Kᵢ (µM) | Herbicidal Activity vs. A. retroflexus at 150 g ai/ha (%) |

| 8c | -CH₂CH₂COOCH₂CH₃ | Cl | 0.25 | 100 |

| 8h | -CH₂CH(CH₃)₂ | Cl | 1.58 | 100 |

| 9d | -CH₂CH₂OCH₃ | F | 2.36 | 95 |

| 9l | -CH₂CH₂COOCH₂CH₃ | F | 1.42 | 100 |

| 10b | -CH₂CH=CH₂ | Br | 18.63 | 80 |

| Sulfentrazone | (Control) | 0.78 | 100 |

Kᵢ values represent the inhibition constant against PPO.

The data indicates that electron-withdrawing groups and specific ester functionalities on the benzothiazole ring can significantly enhance PPO inhibitory activity, in some cases surpassing the commercial standard sulfentrazone. Compound 9l was identified as a particularly promising candidate due to its high PPO inhibition and broad-spectrum post-emergence herbicidal activity.

Introduction of Tetrahydrophthalimide Moiety

Further modifications involve the introduction of a tetrahydrophthalimide group, which has been shown to be a key pharmacophore in other PPO-inhibiting herbicides.

Table 2: SAR of Tetrahydrophthalimide Derivatives Containing an Oxadiazole Moiety as NtPPO Inhibitors

| Compound ID | R | Kᵢ (nM) | Herbicidal Activity vs. A. theophrasti at 37.5 g ai/ha (%) | Herbicidal Activity vs. A. retroflexus at 37.5 g ai/ha (%) | Herbicidal Activity vs. P. oleracea at 37.5 g ai/ha (%) |

| B11 | Phenyl | 9.05 | >90 | >90 | >90 |

| B20 | 4-Chlorophenyl | 10.23 | 100 | 100 | 100 |

| A20 | 4-Chlorophenyl | - | 100 | 100 | 100 |

| Flumiclorac-pentyl | (Control) | 46.02 | >90 | >90 | >90 |

Kᵢ values represent the inhibition constant against Nicotiana tabacum PPO (NtPPO).

These results demonstrate that the incorporation of a tetrahydrophthalimide moiety linked to an oxadiazole ring can lead to potent NtPPO inhibitors. Notably, compounds B11 and B20 exhibited significantly better inhibitory activity than the commercial herbicide flumiclorac-pentyl. The structure-activity relationship analysis indicated that electron-withdrawing groups, such as fluorine or chlorine atoms, on the N-phthalimide benzene ring generally led to excellent herbicidal activity.

Experimental Protocols

The synthesis and evaluation of this compound analogs involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments cited in the development of these compounds.

General Synthesis of 1,3,4-Oxadiazol-2(3H)-one Derivatives

The synthesis of 1,3,4-oxadiazol-2(3H)-one derivatives, the core of this compound, can be achieved through a multi-step process. A general workflow is outlined below.

Synthesis of Tetrahydrophthalimide Derivatives Containing an Oxadiazole Moiety:

A representative synthetic route for compounds like B11 involves the following key steps:

-

Reduction: An appropriate nitro-substituted precursor is reduced to the corresponding aniline using iron powder and ammonium chloride in refluxing ethanol.

-

Imidation: The resulting aniline is reacted with 4,5,6,7-tetrahydroisobenzofuran-1,3-dione in refluxing acetic acid to form the tetrahydrophthalimide intermediate.

-

Hydroxylamine Formation: This intermediate is then treated with hydroxylamine hydrochloride and sodium hydroxide in ethanol to yield an amidoxime.

-

Oxadiazole Ring Formation: The amidoxime is reacted with a suitable acid chloride (e.g., 2-chloroacetyl chloride) in the presence of a base like triethylamine to form the 1,2,4-oxadiazole ring.

-

Final Coupling: The final analog is obtained by reacting the oxadiazole intermediate with a substituted phenol in the presence of a base such as potassium carbonate in acetonitrile.

All synthesized compounds are typically purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

The inhibitory activity of the synthesized analogs against PPO is a critical measure of their potential herbicidal efficacy.

Protocol for Nicotiana tabacum PPO (NtPPO) Inhibition Assay:

-

Enzyme Preparation: The NtPPO enzyme is expressed and purified from a suitable host system (e.g., E. coli) according to established protocols.

-

Assay Buffer: A typical assay buffer consists of 100 mM potassium phosphate (pH 7.5), 5 mM dithiothreitol (DTT), 1 mM EDTA, and 0.03% (v/v) Tween 80.

-

Inhibitor Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations for the assay.

-

Reaction Mixture: The enzymatic reaction is carried out in a 96-well plate. Each well contains the assay buffer, the NtPPO enzyme, and the test inhibitor at various concentrations. The mixture is pre-incubated for a short period.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, protoporphyrinogen IX.

-

Fluorescence Measurement: The activity of the PPO enzyme is determined by monitoring the increase in fluorescence resulting from the oxidation of protoporphyrinogen IX to the fluorescent protoporphyrin IX. Fluorescence is typically measured at an excitation wavelength of ~405 nm and an emission wavelength of ~630 nm.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curve. The half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) is then determined by fitting the data to appropriate dose-response curves.

Greenhouse Herbicidal Activity Assay

To evaluate the whole-plant efficacy of the synthesized compounds, greenhouse bioassays are conducted.

Post-emergence Herbicidal Activity Assay:

-

Plant Cultivation: Seeds of various weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea) and crop species are sown in pots containing a suitable soil mixture and grown in a greenhouse under controlled conditions (e.g., 20-25°C, 50% humidity).

-

Herbicide Application: The test compounds are formulated as emulsifiable concentrates or wettable powders and are applied to the plants at a specific growth stage (e.g., 3-4 leaf stage) using a laboratory sprayer at various application rates (e.g., 9.375, 18.75, 37.5, 75, and 150 g of active ingredient per hectare).

-

Evaluation: The herbicidal injury to the plants is visually assessed at regular intervals (e.g., 3, 7, and 15 days after treatment). The assessment is typically based on a percentage scale, where 0% represents no injury and 100% represents complete plant death. Parameters such as stunting, chlorosis, and necrosis are recorded.

-

Data Analysis: The fresh weight of the aerial parts of the plants may also be measured at the end of the experiment to quantify the herbicidal effect. The results are compared to untreated controls and plants treated with a commercial standard herbicide.

Conclusion and Future Perspectives

The structure-activity relationship of this compound analogs is a rich field of study that continues to yield novel and potent herbicidal candidates. The quantitative data presented herein highlights the critical role of specific structural modifications in enhancing PPO inhibition and whole-plant efficacy. The detailed experimental protocols provide a roadmap for researchers seeking to synthesize and evaluate new analogs.

Future research in this area will likely focus on:

-

Rational Design: Utilizing computational modeling and 3D-QSAR studies to design analogs with improved PPO binding affinity and selectivity.

-

Broadening the Spectrum: Developing analogs with enhanced activity against a wider range of weed species, including those resistant to existing herbicides.

-

Improving Crop Safety: Fine-tuning the chemical structure to increase selectivity towards target weeds while minimizing phytotoxicity to important crops.

-

Exploring Novel Scaffolds: Moving beyond the traditional this compound framework to discover new chemical classes of PPO inhibitors.

By leveraging a deep understanding of the structure-activity relationships and employing robust experimental methodologies, the scientific community can continue to innovate and develop the next generation of safe and effective herbicides based on the this compound scaffold.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Biochemical Target of Oxadiargyl in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical mode of action for the herbicide oxadiargyl. It details the specific molecular target, the mechanism of phytotoxicity, quantitative inhibition data for the target enzyme class, and detailed experimental protocols for in-vitro analysis.

Core Biochemical Target: Protoporphyrinogen Oxidase (PPO)

The primary and definitive biochemical target of this compound in plants is Protoporphyrinogen Oxidase (PPO), also known as Protoporphyrinogen IX Oxidase (EC 1.3.3.4). This enzyme is critical for the biosynthesis of tetrapyrroles, which are essential molecules for plant life.

PPO is a flavoprotein located on the outer face of the inner mitochondrial membrane and also within the plastid envelope membranes. It catalyzes the six-electron oxidation of the colorless substrate, protoporphyrinogen IX, to form the intensely colored and fluorescent protoporphyrin IX. This reaction is the last common step in the biosynthesis of both chlorophylls (essential for photosynthesis) and hemes (essential for respiration and various enzymatic functions).

Mechanism of Herbicidal Action

This compound, a member of the oxadiazole chemical group, acts as a potent and selective inhibitor of the PPO enzyme. The herbicidal effect is not due to the simple blockage of chlorophyll and heme production, but rather the catastrophic downstream effects caused by the accumulation of the PPO substrate.

The mechanism unfolds in a multi-step, light-dependent process:

-

Enzyme Inhibition : this compound binds to the PPO enzyme, competitively inhibiting its catalytic activity.

-

Substrate Accumulation : Inhibition of PPO leads to a buildup of its substrate, protoporphyrinogen IX, within the plastid or mitochondrial compartments.

-

Substrate Efflux & Auto-oxidation : The excess protoporphyrinogen IX leaks out of the organelles into the cytoplasm. In this new environment, it undergoes a rapid, non-enzymatic oxidation to protoporphyrin IX.

-

Photosensitization & Oxidative Stress : Protoporphyrin IX is a powerful photosensitizing molecule. In the presence of light and molecular oxygen, it generates highly destructive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).

-

Cellular Damage : The singlet oxygen radicals initiate lipid peroxidation, leading to the rapid disruption and disintegration of cellular membranes. This loss of membrane integrity causes swift leakage of cellular contents, resulting in tissue necrosis, wilting, and ultimately, the death of the plant.[1]

The following diagram illustrates this toxic pathway.

Quantitative Inhibition Data

While this compound is a known PPO inhibitor, specific Ki or IC₅₀ values against various plant PPO enzymes are not widely reported in publicly accessible literature. However, to provide a quantitative context for this class of herbicides, the table below summarizes inhibition data for other well-characterized PPO inhibitors against plant-derived enzymes. These values demonstrate the high potency typical of this herbicide class.

| Herbicide Class | Herbicide | Plant Species | Enzyme Source | Inhibition Value | Reference |

| Diphenyl Ether | Acifluorfen | Spinacia oleracea (Spinach) | Chloroplasts | I₅₀ ≈ 6 nM | |

| Diphenyl Ether | Acifluorfen | Hordeum vulgare (Barley) | Etioplasts | >90% inhibition | |

| N-phenylphthalimide | Flumiclorac-pentyl | Nicotiana tabacum (Tobacco) | Recombinant PPO | Ki = 46.02 nM | |

| N-phenylphthalimide | Flumioxazin | Amaranthus spp. | Recombinant PPO | I₅₀ ≈ 20-40 nM | |

| Pyrimidinedione | Saflufenacil | Homo sapiens (Human) | Recombinant PPO | IC₅₀ = 680 nM | |

| Oxadiazole | Oxadiazon | Homo sapiens (Human) | Recombinant PPO | IC₅₀ = 1,400 nM | |

| Oxadiazole | This compound | Homo sapiens (Human) | Recombinant PPO | Significant Inhibition |

Note: Data for human PPO is included to show relative activity, as plant-specific data for some compounds is limited. It is established that plant PPOs are the primary target and often exhibit higher sensitivity.

Experimental Protocols

Determining the inhibitory activity of compounds like this compound on PPO requires a robust in-vitro enzyme assay. The most common methods rely on the fluorometric or spectrophotometric detection of protoporphyrin IX formed from its non-fluorescent, non-colored substrate, protoporphyrinogen IX.

General Workflow for PPO Inhibition Assay

The diagram below outlines the typical workflow for assessing a compound's ability to inhibit plant PPO.

Detailed Methodology: Fluorometric PPO Activity Assay

This protocol is adapted from established methods for measuring PPO activity.

A. Materials and Reagents:

-

Plant Tissue: Fresh, dark-grown pea shoots or spinach leaves (low in chlorophyll).

-

Extraction Buffer: 50 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl₂, 0.1% (w/v) BSA.

-

Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 0.1% (v/v) Tween 80, 2 mM reduced glutathione.

-

Substrate (Protoporphyrin IX): Commercially available.

-

Reducing Agent: Freshly prepared 3% (w/v) sodium amalgam.

-

Test Compound: this compound dissolved in DMSO to create a stock solution.

-

Equipment: Refrigerated centrifuge, tissue homogenizer, spectrofluorometer with plate reader capability, 96-well black microplates.

B. Protocol:

-

Enzyme Preparation (Perform all steps at 4°C):

-

Homogenize 50 g of fresh plant tissue in 150 mL of ice-cold Extraction Buffer.

-

Filter the homogenate through four layers of cheesecloth.

-

Centrifuge the filtrate at 2,500 x g for 5 min to pellet cell debris.

-

Transfer the supernatant to new tubes and centrifuge at 20,000 x g for 20 min to pellet mitochondria and plastids.

-

Discard the supernatant. Resuspend the organelle pellet in a minimal volume of Assay Buffer. This is the enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Substrate Preparation (Protoporphyrinogen IX):

-

Dissolve Protoporphyrin IX in a small amount of 0.1 M KOH, then dilute with Assay Buffer to a final concentration of ~1 mM.

-

Under a stream of nitrogen gas, add freshly prepared sodium amalgam to the Protoporphyrin IX solution and stir until the solution becomes colorless (indicating reduction to Protoporphyrinogen IX).

-

Filter the solution to remove the amalgam. The resulting Protoporphyrinogen IX solution should be kept on ice and used within 1-2 hours.

-

-

Inhibition Assay:

-

In the wells of a 96-well black microplate, add 180 µL of Assay Buffer.

-

Add 2 µL of the this compound-DMSO stock solution (or DMSO for control wells) to achieve a range of final concentrations.

-

Add 10 µL of the enzyme extract (diluted to a final concentration of ~10-50 µg protein/well).

-

Incubate the plate at 25°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the freshly prepared Protoporphyrinogen IX substrate to each well (final concentration ~5-10 µM).

-

Immediately place the plate in a spectrofluorometer.

-

Monitor the increase in fluorescence over 10-20 minutes, with readings every 30-60 seconds. Use an excitation wavelength of approximately 405 nm and an emission wavelength of 632 nm.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) for each well from the linear portion of the fluorescence vs. time plot.

-

Normalize the rates of the inhibitor-treated wells to the rate of the DMSO control well to determine the percent inhibition.

-

Plot percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

References

The Discovery and Development of Oxadiargyl: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxadiargyl is a selective, pre- and early post-emergence herbicide belonging to the oxadiazole chemical class. Developed in the early 1990s by Rhône-Poulenc (now part of Bayer CropScience), it has become a significant tool for the management of a broad spectrum of annual grasses and broadleaf weeds in a variety of agricultural settings. Its mode of action is the inhibition of the enzyme protoporphyrinogen IX oxidase (PPO), a key component in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light, generates reactive oxygen species, causing rapid cell membrane disruption and ultimately, weed death. This technical guide provides a comprehensive overview of the discovery, history, synthesis, mode of action, and development of this compound, with a focus on its chemical properties, efficacy, and the experimental methodologies used in its evaluation.

Discovery and History

The development of this compound, with the test code RP-020630 and trade names such as Raft® and Topstar®, originated in the laboratories of the French agrochemical company Rhône-Poulenc in the early 1990s. The company, which later became part of Aventis CropScience and was subsequently acquired by Bayer CropScience, was actively researching new herbicidal compounds with novel modes of action and improved selectivity. The oxadiazole class of chemistry was a focal point of this research, leading to the identification of this compound as a potent inhibitor of protoporphyrinogen IX oxidase.

Following its initial discovery, this compound underwent extensive evaluation throughout the 1990s in laboratory, greenhouse, and field trials to determine its efficacy, crop safety, and environmental profile. These studies demonstrated its effectiveness at low application rates against a wide range of economically important weeds. Its global development targeted key crops such as rice and sugarcane, with subsequent expansion to include sunflowers, potatoes, and various transplanted vegetables.[1]

Chemical Synthesis and Properties

The industrial synthesis of this compound is a multi-step process that requires precise control of reaction conditions. While several synthetic routes have been patented, a common approach involves the following key stages:

-

Oxadiazolone Ring Formation : The synthesis typically begins with the construction of the 1,3,4-oxadiazol-2(3H)-one ring. This is often achieved through the reaction of hydrazine derivatives with carboxylic acid precursors.[2]

-

Functionalization : The heterocyclic core is then functionalized with the characteristic trifluoromethyl-substituted aromatic group. This is generally accomplished through nucleophilic substitution or coupling reactions.[2]

-

Alkylation : A crucial step is the alkylation of an intermediate, oxadiazon phenol, which can be obtained from the hydrolysis of the related herbicide oxadiazon. This alkylation is performed using reagents like propargyl p-toluenesulfonate or propargyl chloride under controlled pressure and in the presence of a catalyst and an acid-binding agent.[3][4]

-

Purification : The final stage involves the purification of the technical-grade this compound, typically through crystallization or solvent extraction, to achieve a high level of purity.

A patented method describes the reaction of oxadiazon phenol with propargyl p-toluenesulfonate in an aprotic organic solvent in the presence of a carbonate. This process is noted for its high yield and safety, as it avoids the use of more hazardous reagents.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 5-tert-butyl-3-[2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one |

| CAS Number | 39807-15-3 |

| Molecular Formula | C₁₅H₁₄Cl₂N₂O₃ |

| Molecular Weight | 341.2 g/mol |

| Appearance | White to beige powder |

| Melting Point | 131 °C |

| Vapor Pressure | 2.5 x 10⁻³ mPa (25 °C) |

| Water Solubility | 0.37 mg/L (20 °C) |

| LogP (n-octanol/water) | 3.95 |

| Soil Half-life (t₁/₂) | 4.5 - 7.6 days in paddy soil |

Mode of Action: Protoporphyrinogen IX Oxidase Inhibition

This compound exerts its herbicidal activity through the inhibition of protoporphyrinogen IX oxidase (PPO), a critical enzyme in the tetrapyrrole biosynthesis pathway. This pathway is responsible for the production of both chlorophyll, essential for photosynthesis, and heme, a component of cytochromes involved in cellular respiration.

The mechanism of action unfolds as follows:

-

Uptake and Translocation : As a pre-emergence herbicide, this compound is primarily absorbed by the emerging shoots of susceptible weeds as they grow through the treated soil layer. It has very limited translocation within the plant.

-

Enzyme Inhibition : this compound binds to and inhibits the PPO enzyme located in the chloroplast.

-

Accumulation of Protoporphyrinogen IX : The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, within the plastids.

-

Extracellular Oxidation and Photodynamic Damage : This excess protoporphyrinogen IX leaks into the cytoplasm where it is rapidly oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen (¹O₂).

-

Cellular Damage : Singlet oxygen initiates lipid peroxidation, leading to the rapid disruption of cell membranes and the loss of cellular integrity. This results in the characteristic symptoms of PPO-inhibiting herbicides, including wilting, necrosis, and eventual death of the weed. The process is light-dependent, and the herbicidal effects are accelerated under sunny conditions.

// Nodes Protoporphyrinogen_IX [label="Protoporphyrinogen IX", fillcolor="#F1F3F4", fontcolor="#202124"]; PPO [label="Protoporphyrinogen\nOxidase (PPO)", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protoporphyrin_IX [label="Protoporphyrin IX", fillcolor="#FBBC05", fontcolor="#202124"]; Chlorophyll_Heme [label="Chlorophyll & Heme\n(Normal Pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Accumulation [label="Accumulation and\nleakage to cytoplasm", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Light_O2 [label="Light + O₂", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Singlet_Oxygen [label="Singlet Oxygen (¹O₂)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipid_Peroxidation [label="Lipid Peroxidation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death", shape=cds, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Protoporphyrinogen_IX -> PPO [label="Substrate"]; PPO -> Protoporphyrin_IX [label="Catalyzes"]; Protoporphyrin_IX -> Chlorophyll_Heme; this compound -> PPO [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Protoporphyrinogen_IX -> Accumulation [style=dashed]; Accumulation -> Oxidation [label="in cytoplasm"]; Oxidation -> Protoporphyrin_IX [style=dashed]; Protoporphyrin_IX -> Light_O2 [label="interacts with", style=dashed]; Light_O2 -> Singlet_Oxygen [label="generates"]; Singlet_Oxygen -> Lipid_Peroxidation; Lipid_Peroxidation -> Cell_Death; } dot Caption: Mode of action of this compound via PPO inhibition.

Efficacy and Application

This compound is effective against a broad spectrum of annual grass and broadleaf weeds. Its efficacy is generally not dependent on soil texture, which provides flexibility in its application across different agricultural environments.

Weed Control Spectrum

Key weeds controlled by this compound include:

-

Broadleaf Weeds : Amaranthus spp., Bidens spp., Chenopodium album, Malva spp., Polygonum spp., Portulaca oleracea, Solanum nigrum.

-

Grasses : Echinochloa crus-galli, Leptochloa spp., Brachiaria spp., Digitaria spp., Eleusine indica, Panicum spp.

-

Sedges : Annual sedges.

Application Rates and Crop Selectivity

Application rates of this compound vary depending on the target crop and weed pressure.

| Crop | Application Rate (g a.i./ha) |

| Rice | 50 - 150 |

| Sunflower, Potato, Vegetables | 300 - 500 |

| Sugarcane | 300 - 500 |

| Perennial Crops (Fruit trees, Citrus) | 500 - 1500 |

This compound has demonstrated good crop safety in a range of crops, including rice, sugarcane, sunflowers, potatoes, and transplanted vegetables such as cabbage, cauliflower, and broccoli. However, some phytotoxicity has been observed in certain crops like cumin at higher application rates, although the crop often recovers.

Experimental Protocols

The development of this compound was supported by extensive field trials to evaluate its efficacy and crop safety. The following provides an overview of typical experimental methodologies employed.

Field Trials for Efficacy and Crop Safety Assessment

A series of replicated small-plot trials were conducted in various regions, such as Australia, to screen for weed efficacy and crop safety in horticultural crops.

-

Experimental Design : Randomized complete block design with 3-4 replicates.

-

Plot Size : 10 to 30 m².

-

Herbicide Application :

-

Formulation : 400 g a.i./L suspension concentrate.

-

Application Method : Applied with flat fan nozzles.

-

Water Rate : 200 to 300 L/ha.

-

Application Pressure : 200 to 300 kPa.

-

Timing : Post-plant pre-crop emergence or pre-plant in transplanted crops.

-

-

Assessments :

-

Methodology : Whole plot subjective ratings.

-

Rating System : European Weed Research System (EWRS) scales.

-

Weed Control Efficacy : 1 (total weed control) to 9 (no effect on weeds).

-

Crop Tolerance : 1 (healthy plant) to 9 (crop killed).

-

-

// Nodes start [label="Field Trial Setup", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; design [label="Randomized Complete\nBlock Design (3-4 Reps)", fillcolor="#F1F3F4", fontcolor="#202124"]; plots [label="Plot Establishment\n(10-30 m²)", fillcolor="#F1F3F4", fontcolor="#202124"]; application [label="Herbicide Application", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; timing [label="Pre-emergence or\nPre-plant Transplant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assessment [label="Data Collection\nand Assessment", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ewrs [label="EWRS Ratings\n(Weed Control & Crop Safety)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Statistical Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Efficacy & Safety\nDetermination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> design; design -> plots; plots -> application; application -> timing; timing -> assessment; assessment -> ewrs; ewrs -> analysis; analysis -> end; } dot Caption: General workflow for this compound field trials.

Residue Analysis in Paddy Fields

Studies have also been conducted to determine the dissipation and final residues of this compound in paddy field ecosystems.

-

Sample Collection : Samples of paddy water, soil, rice straw, and grain are collected at various time intervals after application.

-

Analytical Method : A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a common analytical approach.

-

Data Analysis : The dissipation data is often fitted to a first-order kinetic model to determine the half-life (t₁/₂) of this compound in different matrices.

Toxicological Profile

The toxicological profile of this compound has been evaluated to assess its potential risks to human health and the environment.

Human Health

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has the following hazard classifications:

| Hazard Class | GHS Classification |

| Reproductive Toxicity | H361d: Suspected of damaging the unborn child. |

| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure. |

Ecotoxicology

This compound is classified as very toxic to aquatic life with long-lasting effects.

| Organism | Endpoint | Value |

| Fish (Common Carp, Cyprinus carpio) | 96-hour LC₅₀ | 0.6 mg/L |

| Aquatic Environment | GHS Classification | H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects. |

Studies on common carp have shown that sublethal concentrations of this compound can induce histopathological changes in vital organs and have genotoxic and hematotoxic effects.

Conclusion

This compound represents a significant development in the field of weed science, providing an effective tool for the pre-emergence and early post-emergence control of a wide range of weeds in numerous important crops. Its mode of action as a PPO inhibitor offers an alternative to other herbicidal chemistries, which is crucial for managing herbicide resistance. The development of this compound was underpinned by rigorous experimental evaluation to establish its efficacy, crop selectivity, and toxicological profile. As with all crop protection products, its use requires careful management to maximize its benefits while minimizing potential risks to non-target organisms and the environment. Future research may focus on the development of new formulations to enhance its efficacy and environmental safety, as well as its integration into sustainable weed management programs.

References

physical and chemical properties of technical grade oxadiargyl

An In-depth Technical Guide to the Physical and Chemical Properties of Technical Grade Oxadiargyl

Introduction

This compound is a selective, pre-emergence herbicide belonging to the oxadiazolone chemical class.[1] It is primarily used for the control of a wide range of annual grasses and broad-leaved weeds in various agricultural settings, including rice, sugarcane, sunflowers, and transplanted vegetables.[1] Its mode of action involves the inhibition of protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll and heme biosynthesis in plants.[2] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and ultimately, plant death.[1] This technical guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug and pesticide development.

Chemical Identity

Technical grade this compound is characterized by the following identifiers:

| Identifier | Value |

| IUPAC Name | 5-tert-butyl-3-[2,4-dichloro-5-(prop-2-ynyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one[1] |

| CAS Name | 3-[2,4-dichloro-5-(2-propynyloxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one |

| CAS Number | 39807-15-3 |

| EC Number | 254-637-6 |

| Molecular Formula | C₁₅H₁₄Cl₂N₂O₃ |

| Molecular Weight | 341.2 g/mol |

| Canonical SMILES | CC(C)(C)C1=NN(C(=O)O1)C2=CC(=C(C=C2Cl)Cl)OCC#C |

| InChI Key | DVOODWOZJVJKQR-UHFFFAOYSA-N |

| Minimum Purity | 980 g/Kg |

Physical and Chemical Properties

The are summarized in the table below. These properties are crucial for determining its environmental fate, bioavailability, and appropriate handling and formulation procedures.

| Property | Value |

| Physical Form | White to beige powder with no characteristic odor |

| Melting Point | 131°C |

| Boiling Point | 429.6°C at 760 mmHg |

| Density | 1.29 g/cm³; 1.484 g/cm³ (20°C) |

| Vapor Pressure | 1.39 x 10⁻⁷ mmHg (25°C); 2.5 x 10⁻³ mPa (25°C) |

| Henry's Law Constant | 9.1 x 10⁻⁴ Pa m³ mol⁻¹ (calculated) |

Solubility

The solubility of a substance is a critical factor in its biological activity and environmental mobility. This compound exhibits low solubility in water and varying degrees of solubility in organic solvents.

| Solvent | Solubility (at 20°C) |

| Water | 0.37 mg/L (at pH 7) |

| Organic Solvents | Data on solubility in specific organic solvents is not readily available in the provided search results. However, its high octanol-water partition coefficient suggests good solubility in nonpolar organic solvents. |

Partition Coefficient

The n-octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental partitioning and potential for bioaccumulation.

| Parameter | Value |

| Log P (Kow) | 3.95 (at 20°C, pH 7) |

The high Log P value indicates that this compound is lipophilic, or "fat-loving," and will preferentially partition into fatty tissues and organic matter in the environment rather than remaining in water.

Spectral Properties

While specific UV-Vis, IR, and NMR spectra for technical grade this compound are not detailed in the provided search results, these analytical techniques are fundamental for its characterization and quantification.

-

UV-Vis Spectroscopy : UV-Visible spectroscopy can be used to study the electronic transitions within the molecule and is often employed in quantitative analysis. Studies have utilized UV-Vis spectroscopy to investigate the inclusion of this compound in cyclodextrin complexes, which can enhance its solubility.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the this compound molecule. Characteristic peaks would be expected for the C=O, C-O, C-N, C-Cl, and aromatic ring vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure of this compound and for confirming its identity and purity.

Stability and Decomposition

-

Thermal Stability : this compound is stable to heat under normal storage conditions (15 days at 54°C). The decomposition of pesticides is generally studied through thermogravimetric analysis to determine the temperature at which significant degradation occurs.

-

Photostability : The molecule is reported to be stable to light.

-

Hydrolysis : It is stable to aqueous hydrolysis at pH 4, 5, and 7. However, it has a half-life (DT50) of 7.3 days at pH 9, indicating that it degrades more rapidly under alkaline conditions.

-

Soil Degradation : In soil, this compound has a half-life of approximately 40 days. The aerobic laboratory DT50 is between 18 and 72 days, leading to the formation of two major metabolites which are further degraded to CO₂ and soil-bound residues.

Experimental Protocols

The determination of this compound residues in environmental and agricultural samples is crucial for regulatory and safety purposes. Several analytical methods have been developed for this purpose.

Analytical Method for this compound Residue Analysis by LC-MS

This method is suitable for the quantification of this compound in various matrices such as fruits, vegetables, grains, and tea leaves.

1. Extraction:

-

For fruits and vegetables, a 20.0 g sample is weighed. For grains, legumes, and seeds, a 10.0 g sample is used. For tea leaves, a 5.00 g sample is taken and soaked in 20 mL of water for 30 minutes.

-

100 mL of acetonitrile is added to the sample, which is then homogenized and filtered under suction.

-

An additional 50 mL of acetonitrile is used to wash the residue, and the filtrates are combined.

-

The final volume of the extract is adjusted to 200 mL with acetonitrile.

2. Clean-up:

-

Octadecylsilanized (ODS) Silica Gel Column Chromatography: A 10 mL aliquot of the extract is mixed with 10 mL of water and concentrated to approximately 10 mL at a temperature below 40°C. This concentrate is loaded onto a pre-conditioned ODS cartridge (1,000 mg). The cartridge is washed with 10 mL of acetonitrile/water (1:1, v/v), and the eluate is discarded. The target analyte is then eluted with 10 mL of acetonitrile/water (7:3, v/v). The eluate is concentrated, and the solvent is removed. The residue is redissolved in 5 mL of n-hexane.

-

Synthetic Magnesium Silicate Column Chromatography: The n-hexane solution from the previous step is loaded onto a pre-conditioned synthetic magnesium silicate cartridge (910 mg). The cartridge is washed with 5 mL of n-hexane, and the eluate is discarded. This compound is eluted with 10 mL of ethyl acetate/n-hexane (1:9, v/v). The eluate is concentrated, and the solvent is removed.

3. Quantification:

-

The final residue is dissolved in a specific volume of water/methanol (1:4, v/v) to create the test solution.

-

The test solution is injected into a Liquid Chromatograph-Mass Spectrometer (LC-MS).

-

The concentration of this compound is determined by comparing its peak area or height to a calibration curve prepared from certified reference standards. The limit of quantification for this method is typically 0.01 mg/kg.

Other validated methods for this compound analysis include Gas Chromatography with an Electron Capture Detector (GC-ECD) and the use of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure.

Mode of Action and Logical Relationships

The herbicidal activity of this compound is a direct consequence of its chemical structure, which allows it to bind to and inhibit the protoporphyrinogen oxidase (PPO) enzyme. The following diagram illustrates this logical relationship.

Caption: Logical workflow of this compound's herbicidal mode of action.

References

Oxadiargyl as a Protoporphyrinogen Oxidase (PPO) Inhibitor in Heme Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxadiargyl is a selective, pre-emergence and early post-emergence herbicide belonging to the oxadiazole chemical class.[1][2][3][4] Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the heme and chlorophyll biosynthesis pathways in plants.[5] This inhibition leads to a cascade of cytotoxic events, ultimately resulting in weed death. Understanding the specific interaction between this compound and the PPO enzyme within the context of heme biosynthesis is crucial for the development of new herbicidal agents and for exploring its potential in other applications, such as antiparasitic drug discovery.

The Heme Biosynthesis Pathway

Heme is an essential prosthetic group for a wide array of proteins involved in fundamental biological processes, including oxygen transport, respiration, and catalysis. The biosynthesis of heme is a highly conserved and complex pathway involving eight enzymatic steps that occur in both the mitochondria and the cytoplasm.

The pathway begins in the mitochondria with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA). ALA is then transported to the cytoplasm where a series of reactions convert it to coproporphyrinogen III. This intermediate then re-enters the mitochondria for the final three steps of the pathway. Protoporphyrinogen oxidase (PPO) catalyzes the penultimate step, the oxidation of protoporphyrinogen IX to protoporphyrin IX. The final step involves the insertion of ferrous iron into protoporphyrin IX by the enzyme ferrochelatase to form heme.

This compound's Mechanism of Action: PPO Inhibition

This compound and other PPO-inhibiting herbicides act as competitive inhibitors of the PPO enzyme. They bind to the active site of PPO, preventing its natural substrate, protoporphyrinogen IX, from binding and being oxidized. This inhibition leads to the accumulation of protoporphyrinogen IX within the cell.

The accumulated protoporphyrinogen IX leaks from its site of synthesis in the chloroplasts and mitochondria into the cytoplasm. In the cytoplasm, it is rapidly oxidized to protoporphyrin IX by non-enzymatic processes or by herbicide-insensitive peroxidases. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen, a reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, cell death.

Quantitative Data on PPO Inhibition

The inhibitory activity of this compound and its analogs against PPO has been quantified in various organisms. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of an inhibitor.

| Compound | Organism/Enzyme | IC50 Value | Reference |

| IR 5790 (related to this compound) | Plant PPO | 3 nM | |

| This compound analog 11b | Toxoplasma gondii | 2.25 µM | |

| This compound analog 11i | Toxoplasma gondii | 3.03 µM | |

| This compound analog 11k | Toxoplasma gondii | 2.89 µM | |

| Oxadiazon analog 5a | Toxoplasma gondii | 1.0 µM | |

| Oxadiazon analog 5d | Toxoplasma gondii | 1.2 µM | |

| Oxadiazon analog 5f | Toxoplasma gondii | 2.4 µM | |

| Oxadiazon analog 5g | Toxoplasma gondii | 1.9 µM | |

| Oxadiazon analog 5h | Toxoplasma gondii | 1.9 µM | |

| Oxadiazon analog 5j | Toxoplasma gondii | 1.2 µM | |

| Oxadiazon analog 5l | Toxoplasma gondii | 1.0 µM |

Studies have also shown that treatment with oxadiazon, a structurally similar compound, leads to a significant increase in porphyrin accumulation in mouse liver and rat hepatocytes.

Experimental Protocols

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of a compound on PPO activity.

1. Enzyme Extraction: a. Homogenize plant tissue (e.g., 1 gram) in an ice-cold extraction buffer (e.g., 5 mL of 0.1 M phosphate buffer, pH 6.5). b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. c. Collect the supernatant, which contains the crude PPO extract, and keep it on ice.

2. Enzyme Assay: a. In a cuvette, mix the substrate solution (e.g., 2.5 mL of 0.05 M catechol) with buffer. b. For the inhibitor test, add the desired concentration of the inhibitor (e.g., this compound) to the cuvette and incubate for a set period (e.g., 5 minutes at 25°C). c. Initiate the reaction by adding a small volume of the crude PPO extract (e.g., 0.1 mL). d. Immediately monitor the change in absorbance at a specific wavelength (e.g., 420 nm) using a spectrophotometer to measure the rate of product formation. e. Calculate the percentage of inhibition relative to a control reaction without the inhibitor. The IC50 value can be determined by testing a range of inhibitor concentrations.

Porphyrin Accumulation Assay

This protocol describes a general method to measure the accumulation of porphyrins in cells or tissues after treatment with a PPO inhibitor.

1. Cell/Tissue Treatment: a. Culture cells (e.g., HepG2 cells or primary hepatocytes) or treat tissues with the PPO inhibitor (e.g., this compound) at various concentrations for a specific duration (e.g., 24 hours).

2. Porphyrin Extraction: a. Harvest the cells or tissues and homogenize them in an appropriate solvent (e.g., a mixture of ethyl acetate and acetic acid). b. Centrifuge the homogenate to pellet the cellular debris. c. Extract the porphyrins from the supernatant into an acidic solution (e.g., HCl).

3. Quantification: a. Measure the fluorescence of the acidic extract using a spectrofluorometer with appropriate excitation and emission wavelengths for the specific porphyrins of interest (e.g., protoporphyrin IX). b. Quantify the porphyrin concentration by comparing the fluorescence to a standard curve of known porphyrin concentrations. c. Normalize the porphyrin content to the protein concentration of the sample.

Conclusion

This compound is a potent inhibitor of protoporphyrinogen oxidase, a key enzyme in the heme biosynthesis pathway. Its herbicidal activity stems from the light-dependent accumulation of the photosensitizing molecule protoporphyrin IX, which leads to rapid cell death. The detailed understanding of its mechanism of action, supported by quantitative inhibitory data and established experimental protocols, provides a solid foundation for the rational design of novel herbicides. Furthermore, the essential nature of the heme biosynthesis pathway in various organisms, including apicomplexan parasites like Toxoplasma gondii, highlights the potential for this compound and its derivatives to be developed as effective therapeutic agents against diseases other than their primary application in agriculture. Continued research into the structure-activity relationships of oxadiazole-based PPO inhibitors and the mechanisms of resistance will be crucial for their sustained efficacy and expanded applications.

References

- 1. This compound 5% + Pretilachlor 30% OD, Herbicide for rice [cnagrochem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Mechanism of Action of this compound - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]

- 4. primaryinfo.com [primaryinfo.com]

- 5. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Weed Control: A Technical Guide to Fundamental Research on Oxadiazole Herbicides

For Researchers, Scientists, and Drug Development Professionals

The relentless battle against agricultural weeds has driven the development of a diverse arsenal of herbicides. Among these, compounds featuring the oxadiazole core have emerged as a significant class, valued for their potent herbicidal activity. This technical guide delves into the fundamental research underpinning oxadiazole herbicides, focusing on their mechanism of action, structure-activity relationships, synthesis, and the experimental protocols used to evaluate their efficacy.

Mechanism of Action: Disrupting Critical Biochemical Pathways

Oxadiazole herbicides primarily exert their phytotoxic effects by inhibiting key enzymes in vital plant biosynthetic pathways. The two primary targets identified to date are Protoporphyrinogen Oxidase (PPO) and, more recently, Light-dependent Protochlorophyllide Oxidoreductase (LPOR).

Inhibition of Protoporphyrinogen Oxidase (PPO)

The most well-established mechanism of action for many oxadiazole herbicides, such as oxadiazon, is the inhibition of protoporphyrinogen oxidase (PPO).[1][2] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll and heme.

The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the chloroplast. This excess protoporphyrinogen IX leaks into the cytoplasm where it is rapidly oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen. These reactive oxygen species initiate a cascade of lipid peroxidation, leading to the rapid destruction of cell membranes, leakage of cellular contents, and ultimately, cell death. This mode of action results in the characteristic rapid "burning" or necrotic symptoms observed in susceptible plants within hours of application.

Inhibition of Light-dependent Protochlorophyllide Oxidoreductase (LPOR)

Recent research has identified a novel target for a new class of 1,2,4-oxadiazole compounds: Light-dependent Protochlorophyllide Oxidoreductase (LPOR). LPOR is a key enzyme in the chlorophyll biosynthesis pathway, catalyzing the photoreduction of protochlorophyllide to chlorophyllide. By inhibiting LPOR, these novel oxadiazole compounds block chlorophyll production, leading to bleaching and eventual death of the weed. This discovery opens up a new avenue for the development of herbicides with a different mode of action, which is crucial for managing the growing problem of herbicide resistance.

Synthesis of the Oxadiazole Core

The 1,3,4-oxadiazole and 1,2,4-oxadiazole moieties are the foundational structures of these herbicides. A variety of synthetic strategies have been developed to construct these heterocyclic rings, offering flexibility in the introduction of different substituents to modulate biological activity.

Common synthetic routes include:

-

Cyclization of Diacylhydrazines: A widely used method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the dehydration and cyclization of diacylhydrazines using reagents like phosphorus oxychloride or thionyl chloride.

-

Oxidative Cyclization of N-Acylhydrazones: N-acylhydrazones, formed from the condensation of acid hydrazides and aldehydes, can undergo oxidative cyclization to yield 1,3,4-oxadiazoles using various oxidizing agents such as bromine, potassium permanganate, or iodine.

-

One-Pot Syntheses: Efficient one-pot procedures have been developed that combine acid hydrazides with carboxylic acids or orthoesters in the presence of an acid catalyst to directly form the 1,3,4-oxadiazole ring.

-

Synthesis from Hydrazides and Acid Chlorides: The reaction of monoaryl hydrazides with acid chlorides, often under microwave irradiation, provides a rapid and efficient route to 2,5-disubstituted-1,3,4-oxadiazoles.

-

Synthesis of 1,2,4-Oxadiazoles: A common method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent, followed by cyclization.

Quantitative Data and Structure-Activity Relationships (SAR)

The efficacy of oxadiazole herbicides is quantified through various metrics, with the half-maximal inhibitory concentration (IC50) being a key parameter for enzyme inhibition. Herbicidal activity is also assessed in whole-plant bioassays.

| Compound Class | Target Enzyme | Test Organism/System | IC50 / Efficacy | Reference |

| 1,2,4-Oxadiazole (Compound 5q) | LPOR | Arabidopsis thaliana | 17.63 µM | |

| 1,2,4-Oxadiazole (Compounds 5j, 5k, 5q) | LPOR | Arabidopsis thaliana | >90% inhibition at 150 g ai/ha | |

| Oxadiazon | PPO | Processing Tomato | Excellent control of Solanum americanum at 125 to 371 g ha-1 | |

| Oxadiazon | PPO | Garlic | Effective weed control at 1.0 and 1.5 kg a.i./ha |

Structure-Activity Relationship (SAR) Insights:

-

For a series of 1,2,4-oxadiazole LPOR inhibitors, it was found that the presence of electron-withdrawing groups on a phenyl substituent enhanced herbicidal activity. Specifically, nitro groups (as in compounds 5j and 5k) resulted in the most potent inhibition.

-

The nature and position of substituents on the aryl rings attached to the oxadiazole core are critical for determining the inhibitory potency against PPO and the overall herbicidal activity.

Experimental Protocols

The evaluation of oxadiazole herbicides involves a combination of in vitro enzyme assays and whole-plant bioassays.

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PPO enzyme.

Methodology:

-

Enzyme Preparation: PPO can be isolated from plant mitochondria (e.g., from etiolated seedlings) or expressed recombinantly in systems like E. coli and purified.

-

Substrate Preparation: The substrate, protoporphyrinogen IX, is unstable and must be prepared fresh by the chemical reduction of protoporphyrin IX using sodium amalgam or sodium borohydride. The reduction is complete when the characteristic pink color of protoporphyrin IX disappears.

-

Reaction Mixture: A reaction mixture is prepared in a microplate well containing a suitable buffer (e.g., Tris-HCl or potassium phosphate with a detergent like Tween-20), the purified PPO enzyme, and varying concentrations of the oxadiazole herbicide.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the freshly prepared protoporphyrinogen IX substrate.

-

Detection: The activity of PPO is determined by monitoring the formation of the fluorescent product, protoporphyrin IX. This can be done using a fluorescence microplate reader (excitation ~405 nm, emission ~630 nm). The rate of fluorescence increase is proportional to the enzyme activity.

-

Data Analysis: The inhibitory activity is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a solvent control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Whole-Plant Herbicidal Efficacy Assay

This assay evaluates the phytotoxic effect of oxadiazole compounds on target weed species under controlled environmental conditions.

Methodology:

-

Plant Cultivation: Seeds of target weed species (and potentially crop species for selectivity testing) are sown in pots containing a suitable growth medium. Plants are grown in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

-

Herbicide Application: The oxadiazole compounds are formulated and applied to the plants at a specific growth stage (e.g., 2-4 true leaves for post-emergence application). Application is typically done using a calibrated sprayer to ensure uniform coverage at various dose rates (e.g., g ai/ha).

-

Evaluation: At set time points after treatment (e.g., 7, 14, and 21 days), the herbicidal effect is visually assessed. Evaluation parameters include percent injury, growth inhibition, chlorosis, and necrosis, often rated on a scale of 0% (no effect) to 100% (complete plant death).

-

Data Collection: Quantitative data, such as plant height and fresh/dry weight, can also be collected to determine the growth reduction compared to untreated control plants.

-

Data Analysis: The data is analyzed to determine the dose-response relationship and to calculate values such as the GR50 (the dose required to cause a 50% reduction in growth).

Conclusion

Oxadiazole herbicides represent a vital component of modern weed management strategies. Their primary mode of action through the inhibition of protoporphyrinogen oxidase is well-understood and leads to rapid and effective weed control. The recent discovery of LPOR as a novel target for certain oxadiazole derivatives highlights the continued potential for innovation within this chemical class. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships, facilitated by robust experimental protocols, is essential for the development of new, more effective, and selective oxadiazole herbicides to address the ongoing challenges in global agriculture.

References

Methodological & Application

Application Note: Determination of Oxadiargyl in Water by Gas Chromatography

Abstract

This application note details a robust and sensitive method for the determination of the herbicide oxadiargyl in water samples using gas chromatography (GC) with an electron capture detector (ECD). The protocol outlines a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which provides high recovery rates and minimizes matrix interference. This method is suitable for researchers, environmental scientists, and professionals in drug development and pesticide monitoring who require a reliable and efficient way to quantify this compound residues in aqueous matrices.

Introduction

This compound is a pre-emergence herbicide used for the control of a wide range of grass and broad-leaved weeds in various crops.[1][2] Its potential for runoff into surface and groundwater necessitates sensitive and accurate analytical methods for environmental monitoring. Gas chromatography is a widely used technique for the analysis of pesticide residues like this compound in environmental samples.[1][3][4] This note provides a detailed protocol for the extraction and subsequent analysis of this compound in water using GC-ECD.

Experimental

-

This compound analytical standard (≥99.0% purity)

-

Acetonitrile (HPLC grade)

-

Sodium chloride (NaCl, analytical grade)

-

Anhydrous magnesium sulfate (MgSO₄, analytical grade)

-

Deionized water (HPLC grade)

-

50 mL polypropylene centrifuge tubes

-

Syringe filters (0.22 µm, PTFE)

-

Autosampler vials (2 mL, amber glass)

A gas chromatograph equipped with an electron capture detector (GC-ECD) was used for the analysis. The instrumental conditions are summarized in Table 1.

Table 1: Gas Chromatography (GC-ECD) Parameters

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Detector | Micro Electron Capture Detector (µECD) |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector | Splitless, 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial: 150°C (hold 1 min), Ramp: 25°C/min to 200°C, Ramp: 3°C/min to 280°C (hold 10 min) |

| Detector Temp. | 300°C |

| Makeup Gas | Nitrogen at 25 mL/min |

Note: These parameters are a starting point and may require optimization for your specific instrument and column.

Protocols